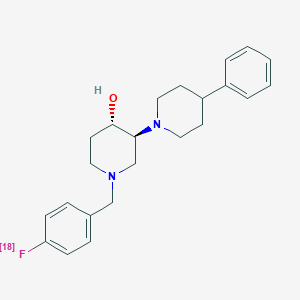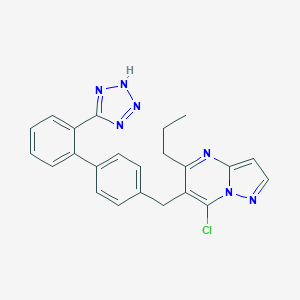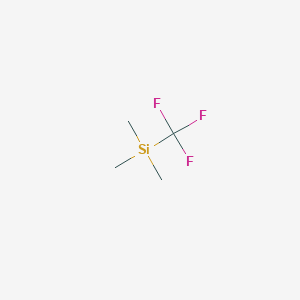
(Trifluormethyl)trimethylsilan
Übersicht
Beschreibung
Almorexant hydrochloride, also known by its development code ACT-078573, is a potent and competitive dual orexin receptor antagonist. It acts as a competitive antagonist of the orexin 1 and orexin 2 receptors, which are involved in the regulation of sleep and wakefulness. Almorexant hydrochloride was initially developed by the pharmaceutical companies Actelion and GlaxoSmithKline for the treatment of insomnia .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool to study orexin receptor interactions and signaling pathways.
Biology: Investigated for its role in regulating sleep-wake cycles and its effects on reward-seeking behavior.
Medicine: Explored as a treatment for insomnia and other sleep disorders.
Industry: Potential applications in the development of new therapeutic agents targeting orexin receptors.
Wirkmechanismus
Almorexant hydrochloride exerts its effects by competitively inhibiting the binding of orexin neuropeptides A and B to the orexin 1 and orexin 2 receptors. This inhibition blocks the functional consequences of orexin receptor activation, such as intracellular calcium mobilization . The compound dissociates very slowly from the orexin receptors, which may prolong its duration of action .
Safety and Hazards
Zukünftige Richtungen
Trimethyl(trifluoromethyl)silane, known as the Ruppert–Prakash reagent, has been used to add CF3 or the difluoromethylene group to aldehydes, ketones, olefins, alkynes, heterocyclic systems, and more . It is expected that this reagent will continue to be used in organic chemistry for the introduction of the trifluoromethyl group .
Biochemische Analyse
Biochemical Properties
(Trifluoromethyl)trimethylsilane is employed as a valuable reagent for trifluoromethylation of electrophilic substrates . It is also used in the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . It generates trifluoromethide with catalytic amounts of F- (TBAF or CsF) and reacts with carbonyl compounds to produce trifluoromethylated alcohols .
Cellular Effects
Given its role in trifluoromethylation of electrophilic substrates and the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones, it can be inferred that it may influence cell function by altering the chemical structure and properties of these biomolecules .
Molecular Mechanism
The mechanism of action of (Trifluoromethyl)trimethylsilane involves the generation of a highly reactive trifluoromethide intermediate. This intermediate attacks the carbonyl to generate an alkoxide anion. The alkoxide is silylated by the reagent to give the overall addition product, plus trifluoromethide, thus propagating an anionic chain reaction .
Temporal Effects in Laboratory Settings
Given its use as a reagent in organic synthesis, it can be inferred that it is relatively stable under the appropriate conditions .
Metabolic Pathways
Given its role in the trifluoromethylation of electrophilic substrates, it can be inferred that it may interact with enzymes or cofactors involved in these processes .
Subcellular Localization
Given its role in the trifluoromethylation of electrophilic substrates, it can be inferred that it may localize to regions of the cell where these substrates are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Almorexant hydrochloride involves several key steps. One notable method is the enantioselective synthesis via iridium-catalyzed asymmetric intramolecular allylic amidation. This method prepares the chiral tetrahydroisoquinoline core structure, which is a crucial part of the compound . Further key catalytic steps include an oxidative Heck reaction at room temperature and a hydrazine-mediated organocatalyzed reduction .
Industrial Production Methods
Industrial production methods for Almorexant hydrochloride are not extensively documented in the public domain. the synthesis typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Almorexant hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: A dual orexin receptor antagonist with a similar mechanism of action.
Daridorexant: A newer dual orexin receptor antagonist with improved pharmacokinetic properties.
Uniqueness of Almorexant Hydrochloride
Almorexant hydrochloride was one of the first compounds developed as a dual orexin receptor antagonist. Its unique mechanism of action, targeting both orexin 1 and orexin 2 receptors, set the stage for the development of other similar compounds. Despite its initial promise, the development of Almorexant hydrochloride was eventually abandoned due to concerns over hepatic safety .
Eigenschaften
IUPAC Name |
trimethyl(trifluoromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKJTNBSKNUMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338998 | |
| Record name | (Trifluoromethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81290-20-2 | |
| Record name | (Trifluoromethyl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81290-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081290202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Trifluoromethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUOROMETHYLTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A009786QPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



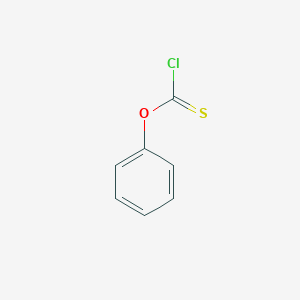


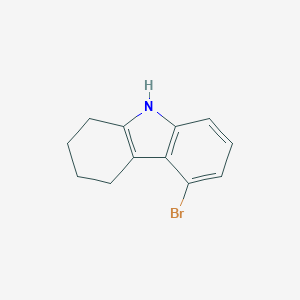
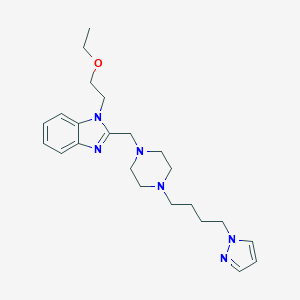


![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)
